molecular formula C6H11N3O B7975851 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol

Cat. No.: B7975851
M. Wt: 141.17 g/mol
InChI Key: SBWCCAMNIQYGSN-UHFFFAOYSA-N
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Description

2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol (CAS 1156319-75-3) is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . It features a unique structure combining an ethanolamine group with a 2H-pyrazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound for the exploration of novel heterocyclic amine derivatives, a class of compounds known to exhibit a wide range of biological activities. Patents in the field highlight that structurally related alkoxybenzene-fused heterocyclic amine compounds are investigated for their potential as sphingomyelin synthase inhibitors, suggesting a possible research context for this compound in studying metabolic diseases . Such inhibitors are explored for the prophylactic or therapeutic potential against conditions including atherosclerosis, type II diabetes, fatty liver, and obesity . As a building block, it can be used to develop more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-5-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c10-4-3-7-5-6-1-2-8-9-6/h1-2,7,10H,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCCAMNIQYGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 2h Pyrazol 3 Ylmethyl Amino Ethanol

Strategies for the Construction of Pyrazole-Aminoethanol Frameworks

The assembly of the pyrazole-aminoethanol scaffold can be approached through several strategic routes. These generally involve either the initial synthesis of a functionalized pyrazole (B372694) ring followed by the attachment of the side chain, or the use of more complex reactions that build the framework in fewer steps.

The most fundamental and widely used method for constructing the pyrazole ring is through a cyclocondensation reaction. mdpi.commdpi.com This approach involves the reaction of a bidentate nucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species. mdpi.com

Knorr Pyrazole Synthesis: The classical Knorr synthesis utilizes the reaction between a hydrazine and a 1,3-dicarbonyl compound. beilstein-journals.org For the target molecule, a suitable 1,3-dicarbonyl precursor would be required to yield a pyrazole with a functional group at the 3-position that can be converted to a methyl group. A significant challenge in this method, especially with unsymmetrical dicarbonyls and substituted hydrazines, is controlling the regioselectivity, as it can lead to a mixture of isomers. mdpi.com

From α,β-Unsaturated Carbonyls: An alternative involves the cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes. mdpi.comnih.gov This reaction typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole ring. mdpi.comnih.gov

From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is another established route to pyrazoles. mdpi.com However, similar to the Knorr synthesis, this method often yields a mixture of regioisomers, which can complicate the purification process. mdpi.com

Table 1: Common Cyclocondensation Reactions for Pyrazole Synthesis

1,3-DielectrophileNitrogen SourceKey FeaturesPrimary ProductReference
1,3-DiketonesHydrazine/Substituted HydrazinesClassic, straightforward method (Knorr Synthesis). Regioselectivity can be an issue.Polysubstituted Pyrazoles mdpi.combeilstein-journals.org
α,β-Unsaturated Ketones/AldehydesHydrazine/Substituted HydrazinesForms a pyrazoline intermediate that requires subsequent oxidation.Pyrazoles (after oxidation) mdpi.comnih.gov
Acetylenic KetonesHydrazine/Substituted HydrazinesWell-known method, but often produces mixtures of regioisomers.Regioisomeric Pyrazoles mdpi.com
β-KetonitrilesHydrazine/Substituted HydrazinesA primary route for synthesizing 3(5)-aminopyrazoles, which can be further functionalized.Aminopyrazoles chim.it

Once a pyrazole ring with a suitable functional group at the 3-position is synthesized, the aminoethanol side chain can be introduced. A common precursor for this step is pyrazole-3-carbaldehyde or a 3-halomethyl-pyrazole.

Reductive Amination: A pyrazole-3-carbaldehyde can be reacted with ethanolamine (B43304) via reductive amination. This process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form the secondary amine linkage.

N-Alkylation: Alternatively, a pre-formed 3-(chloromethyl)- or 3-(bromomethyl)-pyrazole can be reacted with ethanolamine in a nucleophilic substitution reaction. The nitrogen atom of ethanolamine acts as the nucleophile, displacing the halide to form the C-N bond. Controlling reaction conditions is crucial to prevent side reactions, such as over-alkylation of the ethanolamine nitrogen or alkylation of the pyrazole ring nitrogens. researchgate.net Enzyme-catalyzed alkylation using haloalkanes has also been demonstrated as a highly selective method. nih.govresearchgate.net A related approach involves using trichloroacetimidates as alkylating agents under acidic conditions, offering an alternative to methods requiring strong bases. semanticscholar.orgmdpi.com

Amide Coupling and Reduction: An alternative multi-step pathway involves the conversion of a pyrazole-3-carboxylic acid to an amide by coupling it with ethanolamine, followed by the reduction of the amide carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final aminoethanol linkage.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer a highly efficient strategy for synthesizing complex heterocyclic structures. beilstein-journals.orgmdpi.com Several MCRs have been developed for pyrazole synthesis, which could be adapted to build the desired framework. nih.gov For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine could potentially construct a functionalized pyrazole in one step. longdom.org A more advanced MCR might involve an alkyne, a nitrile, and a titanium imido complex to form the pyrazole ring through an oxidative N-N bond coupling, avoiding the direct use of hydrazine reagents. nih.gov These methods are valued for their atom economy, procedural simplicity, and ability to rapidly generate diverse molecular libraries. mdpi.com

Precursor Compounds and Starting Materials in Pyrazole-Aminoethanol Synthesis

The selection of starting materials is dictated by the chosen synthetic strategy. The construction of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol relies on readily available and appropriately functionalized precursors.

Table 2: Key Precursors for the Synthesis of this compound

Precursor CategorySpecific Compound ExamplesRole in SynthesisReference
Nitrogen SourceHydrazine Hydrate, PhenylhydrazineProvides the N-N bond for the pyrazole ring in cyclocondensation reactions. mdpi.comscispace.com
1,3-DielectrophilesMalondialdehyde, 1,1,3,3-Tetramethoxypropane, Acetylacetone, β-KetonitrilesForms the C-C-C backbone of the pyrazole ring. beilstein-journals.orgchim.it
Functionalized PyrazolesPyrazole-3-carbaldehyde, Pyrazole-3-carboxylic acid, 3-(Chloromethyl)-1H-pyrazoleIntermediates for attaching the aminoethanol side chain. google.com
Side-Chain PrecursorsEthanolamine, N-Boc-β-alanine, 2-HaloethanolaminesProvides the (methyl)amino]ethanol moiety. arkat-usa.orgscirp.org
MCR ComponentsAldehydes, Alkynes, Malononitrile, Ethyl AcetoacetateBuilding blocks for one-pot pyrazole ring construction. mdpi.comlongdom.org

Reaction Conditions and Optimization Strategies for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product, particularly for controlling regioselectivity in the pyrazole ring formation.

Solvent and Catalyst: The choice of solvent can significantly influence reaction outcomes. For instance, in the cyclocondensation of aryl hydrazines with 1,3-diketones, using dipolar aprotic solvents like DMF or NMP instead of traditional protic solvents like ethanol (B145695) can lead to better yields and higher regioselectivity. nih.gov Catalysts, ranging from acids and bases to transition metals (e.g., palladium, copper, ruthenium) and even enzymes, are employed to facilitate specific transformations. nih.govnih.govorganic-chemistry.org Green synthetic approaches may utilize water as a solvent or employ catalysts like nano ZnO or L-proline. researchgate.net

Temperature and Reaction Time: Reaction kinetics are controlled by temperature. Some reactions, such as certain MCRs or microwave-assisted syntheses, can be completed in significantly shorter times with heating. longdom.orgresearchgate.net Conversely, other reactions may require cooling to control exothermic processes or improve selectivity. google.com

pH Control: The pH of the reaction medium is critical, especially in cyclocondensation reactions. Acidic conditions are often required to activate carbonyl groups, while basic conditions are used to deprotonate nucleophiles like hydrazine. nih.gov In some multi-step, one-pot procedures, neutralization of the reaction mixture between steps is necessary to ensure the efficiency of the subsequent transformation. chim.it

Regioselectivity Control: A major challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the position of the substituents. Strategies to achieve regiocontrol include the use of protecting groups, the selection of highly specific reaction conditions (solvent, temperature), and the use of pre-functionalized starting materials where the desired regiochemistry is already established. nih.govresearchgate.net For instance, Gosselin and co-workers found that conducting the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents with the addition of HCl gave significantly better regioselectivity compared to reactions in ethanol. nih.gov

Structural Elucidation Techniques for Synthetic Products

Confirmation of the structure of this compound and any synthetic intermediates requires a combination of modern spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, from that, the precise molecular formula of the compound. mdpi.comyoutube.com Tandem MS (MS/MS) experiments can be performed to fragment the molecule, providing valuable information about its substructures and connectivity, which helps to confirm the proposed structure. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for identifying the functional groups present in the molecule. youtube.comyoutube.com Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine and pyrazole ring, C-H stretches, and the C=N and C=C stretching vibrations within the pyrazole ring. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination in solution. nih.gov

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns (spin-spin splitting), which reveals adjacent protons. youtube.comyoutube.com The spectrum would show distinct signals for the pyrazole ring protons, the methylene (B1212753) groups of the side chain, and the exchangeable protons of the OH and NH groups. nih.gov

2D NMR Techniques: Heteronuclear correlation techniques like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure and confirming the connectivity between the pyrazole ring and the aminoethanol side chain. nih.gov

Coordination Chemistry of 2 2h Pyrazol 3 Ylmethyl Amino Ethanol and Its Metal Complexes

Ligand Design Principles and Chelation Properties of Pyrazole-Aminoethanol Systems

The design of ligands is a foundational aspect of coordination chemistry, aiming to create molecules with specific affinities and selectivities for metal ions. The structure of 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol incorporates two key functional groups, the pyrazole (B372694) ring and the aminoethanol moiety, which dictate its chelation properties.

Pyrazole and its derivatives are well-established as effective nitrogen-donor ligands in coordination chemistry. alfa-chemistry.comresearchgate.net The pyrazole ring contains two nitrogen atoms, both of which are sp2-hybridized and can act as Lewis bases, donating their lone pair of electrons to a metal center. jmaterenvironsci.com This ability to form stable complexes with a wide range of metal ions, including both transition metals and alkali metals, has led to their extensive use. jmaterenvironsci.commdpi.com The coordination versatility of pyrazole is notable; it can act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand. researchgate.net The electronic and steric properties of the pyrazole ring can be readily modified by introducing substituents, which in turn influences the properties of the resulting metal complexes. nih.govnih.gov

The aminoethanol portion of the molecule provides additional donor atoms in the form of the amino nitrogen and the hydroxyl oxygen. Amino alcohols are known to coordinate with metal ions, often forming stable chelate rings. acs.orgresearchgate.net The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both donate lone pairs of electrons to a metal ion. researchgate.net In many instances, the hydroxyl group deprotonates to form an alkoxide, which can then act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. researchgate.net The presence of both nitrogen and oxygen donor atoms classifies the aminoethanol moiety as a hard donor site according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal atom. youtube.com For this compound, the combination of the pyrazole ring and the aminoethanol side chain allows for multiple potential coordination modes. It can act as a bidentate ligand, coordinating through the pyrazole nitrogen and the amino nitrogen (N,N-coordination), or through the amino nitrogen and the hydroxyl oxygen (N,O-coordination). jmaterenvironsci.comwikipedia.org Furthermore, it has the potential to be a tridentate ligand, binding through a pyrazole nitrogen, the amino nitrogen, and the hydroxyl oxygen (N,N,O-coordination). The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. rsc.org The formation of five- or six-membered chelate rings is a common feature of such ligands, contributing to the stability of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. iosrjournals.orgscispace.com The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to elucidate their structures and properties.

A variety of transition metal complexes have been synthesized using pyrazole-based ligands. The reaction of pyrazole derivatives with copper(II) salts often yields mononuclear or polynuclear complexes, depending on the stoichiometry and reaction conditions. nih.govresearchgate.netuab.cat For example, the reaction of 3-phenyl-5-(2-pyridyl)pyrazole with copper(II) nitrate (B79036) can produce a complex with the formula Cu(HL)(NO3)(H2O)2, where HL is the pyrazole ligand. researchgate.net Similarly, nickel(II) complexes with pyrazole-derived ligands have been prepared and structurally characterized, often exhibiting octahedral coordination geometries. uab.catresearchgate.net Cadmium(II) complexes with ligands containing both pyrazole and other donor groups have also been synthesized and studied. nih.govnih.gov While specific examples with this compound are not extensively detailed in the provided search results, the general reactivity patterns of pyrazole and aminoethanol ligands strongly suggest that it will form stable complexes with these and other transition metals. The synthesis typically involves mixing the ligand and the metal salt in a solvent like ethanol (B145695) or methanol, followed by heating or stirring to facilitate the reaction. nih.goviosrjournals.org

Table 1: Examples of Synthesized Transition Metal Complexes with Pyrazole-Based Ligands interactive_table

Metal Ion Ligand Complex Formula Reference
Cu(II) 3-phenyl-5-(2-pyridyl)pyrazole Cu(HL)(NO3)(H2O)2 researchgate.net
Ni(II) 3-phenyl-5-(2-pyridyl)pyrazole [Ni(HL)2Cl(H2O)][Ni(HL)2(H2O)2]Cl3·CH3OH·H2O uab.cat
Cd(II) N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide [Cd(L1)2Cl2] nih.gov
Cu(II) 2-({2-[(pyridin-2-ylmethylidene)amino]ethyl}amino)ethanol [Cu(HPMAE)Cl3]·H2O nih.gov

Spectroscopic methods are also essential for characterizing these complexes. Infrared (IR) spectroscopy can identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups. nih.govscispace.com For example, a shift in the C=N stretching frequency of the pyrazole ring upon complexation is indicative of its coordination to the metal center. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the ligand and its environment in solution. scispace.comnih.gov Shifts in the proton signals of the ligand upon complexation can indicate the coordination sites. scispace.com Electronic spectroscopy (UV-Vis) is used to study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere. iosrjournals.org

Table 2: Spectroscopic Data for Characterization of Pyrazole-Ligand Complexes interactive_table

Technique Observation Interpretation Reference
IR Spectroscopy Shift in C=N stretching vibration of pyrazole ring upon complexation. Coordination of the pyrazole nitrogen to the metal ion. nih.gov
1H NMR Spectroscopy Upfield or downfield shift of ligand proton signals upon complexation. Indicates the coordination of the imine nitrogen to the metal center. scispace.com
UV-Vis Spectroscopy d-d transitions observed in the visible region. Provides information on the coordination geometry (e.g., octahedral, tetrahedral). iosrjournals.org

Influence of Metal Center on Complex Geometry and Stability

The identity of the central metal ion plays a crucial role in determining the geometry and stability of the resulting coordination complex. This influence stems from a combination of factors including the metal's ionic radius, charge, and its d-electron configuration, which dictates its preferred coordination number and geometry.

For first-row transition metals, the stability of their complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely independent of the nature of the ligand and is attributed to the decrease in ionic radii across the period and the ligand field stabilization energy (LFSE). For complexes of this compound, it is expected that the stability of its divalent metal complexes would adhere to this series.

The coordination geometry is also highly dependent on the metal center. For instance, Cu(II) complexes, with a d⁹ configuration, are prone to Jahn-Teller distortion, often resulting in tetragonally distorted octahedral or square planar geometries. In contrast, Ni(II) (d⁸) can readily form octahedral, square planar, or tetrahedral complexes depending on the ligand field strength and steric factors. For example, in a study of pyrazole-functionalized 1,3,5-triazopentadiene complexes, Ni(II) and Cu(II) were found to adopt distorted square planar geometries, while a different Cu(II) complex in the same study exhibited a square-based pyramidal geometry. rsc.org Similarly, research on pyrazole-acetamide ligands showed that Cu(II) and Fe(II) formed octahedral complexes, while Cd(II) also adopted an octahedral geometry. nih.gov

The spin state of the metal ion, particularly for metals like Fe(II) and Co(II), can also be influenced by the ligand geometry. A study on iron(II) complexes with 2,4-dipyrazolyl-1,3,5-triazine derivatives demonstrated that subtle changes in the ligand's bite angle, imposed by the geometry of the central triazine ring, led to the stabilization of the high-spin state. whiterose.ac.uk This highlights that the inherent geometry of the ligand, in conjunction with the electronic preferences of the metal ion, dictates the final structure and magnetic properties of the complex.

The table below summarizes the typical coordination geometries observed for various metal ions with related pyrazole-containing ligands, which can be extrapolated to predict the behavior of this compound.

Metal Iond-Electron ConfigurationCommon Coordination Geometries with Pyrazole-based LigandsReference
Co(II)d⁷Octahedral, Tetrahedral rsc.org
Ni(II)d⁸Octahedral, Square Planar rsc.org
Cu(II)d⁹Distorted Octahedral, Square Planar, Square-based Pyramidal rsc.orgnih.gov
Fe(II)d⁶Octahedral (often high-spin) whiterose.ac.uk
Cd(II)d¹⁰Octahedral nih.gov

Theoretical Approaches to Metal-Ligand Interactions in Pyrazole-Based Systems

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the nature of metal-ligand bonding in coordination complexes. These methods allow for the elucidation of electronic structures, the prediction of geometries, and the analysis of spectroscopic properties.

A key concept in understanding metal-ligand interactions is the splitting of the metal's d-orbitals upon complex formation. youtube.comyoutube.com In an isolated gaseous metal ion, the five d-orbitals are degenerate (have the same energy). However, when ligands approach to form a complex, the electrostatic field of the ligands removes this degeneracy. The pattern of splitting depends on the geometry of the complex.

Octahedral Geometry: The d-orbitals split into two sets: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). The energy difference is denoted as Δo (the octahedral splitting parameter).

Tetrahedral Geometry: The splitting is inverted compared to octahedral, with the eg set being lower in energy than the t₂g set. The energy difference, Δt, is smaller than Δo.

Square Planar Geometry: This geometry leads to a more complex splitting pattern with four different energy levels.

The magnitude of the splitting is influenced by the metal ion, its oxidation state, and the nature of the ligand (as described by the spectrochemical series). Pyrazole-based ligands are generally considered to be moderately strong field ligands. DFT calculations can provide quantitative information about these energy levels and help to explain the electronic spectra and magnetic properties of the complexes. For example, DFT calculations on iron(II) complexes of dipyrazolyl-triazine ligands were used to confirm that the high-spin form was stabilized due to a weaker Fe-pyrazolyl σ-bonding interaction, which was attributed to a narrowing of the ligand's bite angle. whiterose.ac.uk

Stability and Reactivity Profiles of Metal-2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol Complexes

The reactivity of metal complexes can be broadly categorized into several types:

Ligand Substitution Reactions: These involve the replacement of one ligand by another. The lability (rate of substitution) of a complex is influenced by the metal ion and the other ligands present. youtube.com

Redox Reactions: The metal center can undergo changes in its oxidation state. Protic pyrazole ligands can participate in proton-coupled electron transfer (PCET) processes, which are important in many catalytic cycles. nih.gov

Reactions of the Coordinated Ligand: The coordination to a metal ion can alter the reactivity of the ligand itself. For instance, the acidity of the pyrazole N-H proton is often increased upon coordination.

The presence of both a pyrazole ring and an amino-alcohol functionality in this compound suggests a rich potential for reactivity. The pyrazole N-H can act as a proton donor, while the amino and hydroxyl groups can also participate in reactions. The specific reactivity of its metal complexes will depend on the metal ion, its coordination environment, and the reaction conditions. For example, some transition metal complexes with pyrazole-containing ligands have been investigated for their catalytic activity in oxidation reactions. rsc.org

Catalytic Applications of 2 2h Pyrazol 3 Ylmethyl Amino Ethanol Derived Systems

Homogeneous Catalysis Mediated by Metal Complexes

Metal complexes incorporating 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol and analogous pyrazole-containing ligands are effective homogeneous catalysts. researchgate.net The tunability of the pyrazole (B372694) ligand framework, through substitution on the ring or modification of the side chain, allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. nih.gov These catalysts are utilized in a variety of organic transformations, operating in a single phase with the reactants.

Pyrazole-based ligands have been successfully employed in creating metal complexes that mimic the function of catecholase and tyrosinase enzymes, which catalyze the oxidation of catechols and phenols to their corresponding quinones. A manganese complex incorporating a pyrazole-carboxylate ligand, ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, has been shown to be active in the aerial oxidation of catechol. wiley.com This complex catalyzes the oxidation to o-quinone at a notable rate, particularly in tetrahydrofuran (B95107) (THF). wiley.com The catalytic efficiency is influenced by the choice of solvent, with THF providing a higher rate compared to others. wiley.com

Kinetic studies on similar systems using various pyrazole-based ligands and different metal ions, such as copper(II) and cobalt(II), have further illuminated their catalytic prowess in catechol oxidation. wiley.commdpi.com For instance, an in situ-formed complex of a pyrazole ligand (L6) with copper(II) acetate (B1210297) in THF demonstrated the highest activity among a series of tested catalysts, achieving a significant reaction rate. wiley.commdpi.com Conversely, when the same set of ligands was used to catalyze the oxidation of 2-aminophenol, a cobalt(II) chloride complex (with ligand L4) proved to be the most effective. wiley.commdpi.com These findings highlight that both the ligand structure and the metal center are crucial in determining the catalytic outcome. wiley.com The oxidation of 2-(pyrazol-3-yl)ethanol itself with potassium permanganate (B83412) yields a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid, demonstrating the reactivity of the ethanol (B145695) side chain. acs.org

Table 1: Catalytic Activity of Pyrazole-Based Metal Complexes in Oxidation Reactions

Catalyst SystemSubstrateSolventReaction Rate (μmol·L⁻¹·min⁻¹)Reference
[(Cl)₂Mn(RCOOET)]*CatecholTHF3.74 wiley.com
L6/Cu(CH₃COO)₂CatecholTHF5.596 wiley.commdpi.com
L4/CoCl₂2-AminophenolTHF2.034 wiley.commdpi.com

*RCOOET = ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate

Late transition metal complexes are a significant class of catalysts for olefin polymerization, valued for their tolerance to functional groups and the highly tunable nature of their ligands. wiley.commdpi.comresearchgate.net Pyrazole-based ligands have been incorporated into these catalytic systems. While direct application of this compound in ethylene (B1197577) polymerization is not extensively documented, structurally related pyrazolyl ligands have been used to create active palladium catalysts. researchgate.net For example, palladium(II) complexes with pyrazolyl ligands connected by a carbonyl linker have been investigated for their ability to polymerize ethylene. researchgate.net The electron-withdrawing nature of the carbonyl linker was found to increase the electrophilicity of the palladium center, a desirable trait for polymerization catalysis. researchgate.net

The design of late transition metal catalysts, particularly those based on nickel and palladium, often focuses on creating significant steric bulk around the metal center to slow down chain transfer reactions and promote the growth of long polymer chains. researchgate.net The versatility of pyrazole chemistry allows for the synthesis of a wide array of ligands whose steric and electronic properties can be systematically varied to optimize catalytic performance in olefin polymerization. nih.gov

The catalytic utility of pyrazole-derived complexes extends to other important organic transformations. Ruthenium complexes bearing bidentate pyrazolyl-phosphine ligands have proven to be highly efficient for the transfer hydrogenation of a wide range of substrates. researchgate.net These catalysts, typically activated with a base like potassium tert-butoxide in an alcohol solvent, can effectively reduce imines, nitriles, heterocyclic compounds, olefins, and alkynes. researchgate.net Furthermore, these systems are capable of catalyzing the reduction of activated esters when ethanol is used as the hydrogen source. researchgate.net

In addition to reduction reactions, protic pyrazole complexes of ruthenium have been shown to catalyze the isomerization of propargylic alcohols. nih.gov The protic nature of the N-H group on the pyrazole ring is often crucial for the catalytic cycle in these transformations. nih.gov

Heterogeneous Catalysis and Supported Systems

To improve catalyst recyclability and simplify product purification, homogeneous pyrazole-based catalysts can be immobilized on solid supports. Silica (B1680970) is a common support material for this purpose. Pyrazole-containing ligands structurally similar to this compound, such as 2-(3,5-dimethyl-1-pyrazolyl)ethylamine, have been successfully grafted onto silica. uab.cat

One method involves modifying the silica surface with (3-glycidyloxypropyl)trimethoxysilane (GLYMO), creating epoxy groups that can then react with the amine function of the pyrazole ligand. uab.cat An alternative approach is to first react the ligand with GLYMO in a homogeneous solution and then graft the resulting product onto the silica support. uab.cat This second method has been found to yield higher ligand concentrations on the silica surface. uab.cat These pyrazole-functionalized silicas act as effective ion-exchange materials, showing high selectivity for adsorbing metal ions like Cu(II) from aqueous solutions. uab.cat This metal-uptake capability is a critical first step toward creating solid-supported catalysts for various chemical reactions. Another approach involves the stabilization of palladium nanoparticles with hybrid pyrazole ligands, creating systems that bridge the gap between homogeneous and heterogeneous catalysis and are active in C-C coupling reactions. acs.org

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the reaction mechanism is key to optimizing catalyst performance. For the oxidation of catechol by pyrazole-based manganese complexes, a proposed mechanism involves the initial coordination of the catechol substrate to the Mn(II) center. wiley.com This is followed by a rapid oxidation of the catechol to o-quinone, with a concurrent reduction of the metal center from Mn(II) to Mn(I). wiley.com The catalytic cycle is completed by the re-oxidation of the manganese center by molecular oxygen.

In transformations catalyzed by protic pyrazole complexes, the pyrazole N-H group often plays a direct role in the catalytic cycle. nih.gov For example, in the disproportionation of hydrazine (B178648) catalyzed by a pincer-type iron complex, one pyrazole N-H group facilitates the cleavage of the N-N bond via a hydrogen bond, while a second N-H group acts as an acid-base catalyst in a subsequent substitution step. nih.gov Similarly, for the transfer hydrogenation of ketones catalyzed by protic pincer-type pyrazole ruthenium complexes, theoretical calculations suggest an outer-sphere hydrogen transfer from a hydrido–pyrazole intermediate to the carbonyl substrate. nih.gov A proposed catalytic cycle for the transfer hydrogenation of olefins involves the formation of a ruthenium hydride species which then participates in the reduction. researchgate.net

Structure-Catalytic Activity Relationships in Pyrazole-Based Catalysts

The catalytic activity of metal complexes derived from this compound and related ligands is strongly dependent on their molecular structure. The relationship between the catalyst's structure and its activity is a critical area of study for designing more efficient catalysts. acs.org

Key structural features that influence catalytic performance include:

Substituents on the Pyrazole Ring: The electronic properties of the catalyst can be tuned by adding electron-donating or electron-withdrawing groups to the pyrazole ring. This alters the electron density at the metal center, affecting its reactivity. researchgate.net

The Metal Center: As seen in oxidation reactions, changing the metal ion (e.g., from copper to cobalt) can dramatically alter the catalytic rate and even the substrate preference. wiley.com

Solvent Effects: The surrounding solvent can interact with the catalyst and substrate, influencing the reaction rate. In the catechol oxidation catalyzed by a manganese-pyrazole complex, THF was found to be a superior solvent, likely due to its ability to solvate ions and its electronic properties as a good σ donor. wiley.com

By systematically modifying these structural and environmental parameters, researchers can optimize pyrazole-based catalysts for specific applications, enhancing their activity, selectivity, and stability. acs.org

Computational Investigations and Theoretical Studies of 2 2h Pyrazol 3 Ylmethyl Amino Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For many pyrazole (B372694) derivatives, DFT has been used to determine electronic structure, optimize molecular geometry, and predict spectroscopic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. For various pyrazole compounds, HOMO-LUMO energy gaps have been calculated to assess their stability and reactivity. researchgate.net Similarly, Molecular Electrostatic Potential (MEP) maps are often generated to identify sites susceptible to electrophilic and nucleophilic attack. While these analyses are common for the pyrazole class, specific values and graphical representations for 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol are not available in the surveyed literature.

Molecular Geometry Optimization and Conformation Analysis

Theoretical geometry optimization is a standard computational procedure to determine the most stable three-dimensional structure of a molecule. This is a prerequisite for further computational analysis. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its lowest energy conformation. Such specific geometric parameters for the title compound have not been reported in the searched scientific papers.

Prediction and Validation of Spectroscopic Properties

Computational methods, including Time-Dependent DFT (TD-DFT), are employed to predict spectroscopic data such as UV-Vis, IR, and NMR spectra. These theoretical spectra can then be compared with experimental data for validation. No specific predicted spectroscopic data for this compound was found in the available research.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution, revealing information about their conformational changes and interactions with solvent molecules over time. mdpi.com While MD simulations have been performed on some pyrazole derivatives to understand their behavior in biological environments, no such studies have been published for this compound.

Ligand-Biomolecule Interaction Modeling (e.g., Docking Studies with Enzymes, DNA)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. eurasianjournals.com Numerous studies have reported the docking of various pyrazole derivatives into the active sites of enzymes like cyclooxygenases, kinases, and carbonic anhydrases to predict their potential as inhibitors. eurasianjournals.comresearchgate.netnih.gov These studies provide valuable information on the binding modes and affinities of the investigated compounds. However, there are no published docking studies specifically involving this compound with any biological target.

Theoretical Insights into Chemical Reactivity and Selectivity

The chemical reactivity of pyrazole derivatives, including their susceptibility to different types of reactions and the regioselectivity of these reactions, has been a subject of theoretical investigation. mdpi.com These studies often use reactivity descriptors derived from DFT calculations to predict the most likely sites for chemical reactions. A specific theoretical analysis of the reactivity and selectivity of this compound is currently absent from the scientific literature.

Applications in Advanced Materials Science

Luminescent and Fluorescent Properties of Pyrazole-Aminoethanol Derivatives

Pyrazole (B372694) derivatives have emerged as a significant class of compounds in the field of luminescence and fluorescence. mdpi.comnih.gov The inherent electronic structure of the pyrazole ring, combined with the ability to introduce a wide variety of substituents, allows for the fine-tuning of their photophysical properties. mdpi.comencyclopedia.pub This versatility enables the design of molecules that can absorb and emit light across the electromagnetic spectrum, making them suitable for various applications, including fluorescent probes and bioimaging. nih.govnih.gov

The fluorescence of pyrazole derivatives is often based on the substituents or fused rings attached to the pyrazole core, as the pyrazole ring itself is not inherently fluorescent. nih.govnih.gov The introduction of aromatic and heteroaromatic groups can lead to compounds with significant quantum yields and photostability. nih.gov For instance, the combination of a pyrazole moiety with other functional groups can lead to photophysical processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), which are fundamental to the design of fluorescent chemosensors. nih.gov Research has shown that pyrazole-based compounds can act as effective fluorescent chemosensors for the detection of various metal ions. nih.gov

The aminoethanol side chain in a compound like 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol could further enhance or modify these luminescent properties. The nitrogen and oxygen atoms in the aminoethanol group can act as additional coordination sites for metal ions, potentially leading to chelation-enhanced fluorescence. Furthermore, the flexibility of this side chain could influence the molecular conformation and, consequently, the photophysical behavior of the molecule in different environments.

Pyrazole Derivative TypeKey FeatureObserved Property/ApplicationReference
4-Aryl-1H-pyrazolesSelf-assembly via H-bondingExhibit luminescence in the blue region of the visible spectrum in both solid and liquid crystalline states. rsc.org
Silver(I) complexes with 3,5-bis(4-alkyloxyphenyl)pyrazole ligandsCoordination with silver ionsShow photoluminescence in the solid state, in solution, and in the mesophase. researchgate.netrsc.org
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridinesFused heterocyclic systemsExhibit excellent and unique photophysical properties. mdpi.com
Quinoline–pyrazoline–benzothiazole moduleCombination of different functional moietiesUsed in the design of fluorescent probes for the detection of copper ions (Cu2+). nih.gov

Semiconductor and Organic Light-Emitting Diode (OLED) Applications

The tunable electronic properties of pyrazole derivatives make them promising candidates for use in organic electronics, particularly as semiconductors and as components in Organic Light-Emitting Diodes (OLEDs). researchgate.net Certain pyrazole-based compounds have been identified as efficient blue emitters, a critical component for full-color displays and white lighting applications. rsc.org

In the context of OLEDs, pyrazole derivatives can be incorporated into the emissive layer of the device. When an electric current is passed through the device, the pyrazole-based material is excited to a higher energy state and subsequently emits light as it returns to its ground state. The color and efficiency of the emitted light can be controlled by modifying the chemical structure of the pyrazole derivative. rsc.org The thermal stability of pyrazole-containing polymers is another advantageous feature for device fabrication and longevity. rsc.org

Furthermore, some pyrazole derivatives have been investigated for their semiconducting properties. researchgate.net The ability of pyrazole moieties to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, can facilitate charge transport, which is a crucial characteristic for semiconductor performance. The aminoethanol group in this compound could influence the solid-state packing of the molecules, potentially impacting their charge transport properties and suitability for semiconductor applications.

Pyrazole-Based MaterialApplicationKey FindingReference
Tetraaryl pyrazole polymersOrganic Light Emitting Diodes (OLEDs)Identified as efficient blue emitters. rsc.org
Functionalized pyridine (B92270) pyrazole ligands in metal complexesOrganic Light-Emitting Diodes (OLEDs)Used in the design of metal complexes for OLED films. researchgate.net
General Pyrazole DerivativesSemiconductorsSome pyrazoles act as semiconductors. researchgate.net

Liquid Crystal Systems Incorporating Pyrazole Moieties

The incorporation of pyrazole moieties into molecular structures has led to the development of novel liquid crystalline materials. rsc.orgtandfonline.comtandfonline.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal, and they are the technological basis for common displays (LCDs). The ability of the 1H-pyrazole unit to self-assemble through hydrogen bonding is a key factor in the formation of ordered liquid crystalline phases, known as mesophases. rsc.org

Researchers have synthesized various pyrazole-containing compounds that exhibit different types of liquid crystalline behavior, including nematic, smectic, and columnar phases. tandfonline.comtandfonline.com For example, 4-aryl-1H-pyrazoles have been shown to form columnar mesophases through self-assembly. rsc.org In these systems, the pyrazole molecules stack on top of each other to form column-like structures. Silver(I) complexes containing pyrazole ligands have also been shown to exhibit liquid crystalline properties. researchgate.netrsc.org

Pyrazole-Containing SystemType of Liquid CrystalKey Structural FeatureReference
4-Aryl-1H-pyrazolesColumnarSelf-assembly via H-bonding of the pyrazole unit. rsc.org
Calamitic compounds with a substituted pyrazole ringNematic and SmecticLinear, rod-like molecular shape. tandfonline.com
3-Aryl-5-alkyl-1H-pyrazoles with ether or ester bridgesNematic and Smectic CThe core heterocycle and bridging group influence mesomorphic properties. tandfonline.com
Silver(I) complexes with 3,5-bis(4-alkyloxyphenyl)pyrazoleNot specifiedCoordination of pyrazole ligands to a silver center. researchgate.netrsc.org

Polymer Chemistry and Functional Materials Design

The pyrazole moiety is a valuable building block in polymer chemistry for the design of functional materials with unique properties. mdpi.commdpi.com Polymers incorporating pyrazole units in their main chain or as side chains have been synthesized, exhibiting high thermal stability and solubility in common organic solvents. rsc.org This processability is crucial for their application in various technologies.

One of the interesting properties observed in some pyrazole-containing polymers is aggregation-induced emission enhancement (AIEE). rsc.org This phenomenon, where the material is more emissive in an aggregated state than in solution, is highly desirable for applications such as chemical sensors and OLEDs. rsc.org For example, tetraaryl pyrazole polymers have been shown to exhibit AIEE and have been used as fluorescent chemosensors for detecting explosives. rsc.org

Furthermore, pyrazole-based microporous organic polymers (MOPs) have been developed for applications such as high-performance CO2 capture. acs.orgacs.org The porous structure and the presence of nitrogen atoms in the pyrazole rings provide an ideal environment for trapping CO2 molecules. acs.orgacs.org These MOPs can also serve as supports for metal nanoparticles, creating hybrid materials that can be used as heterogeneous catalysts for chemical transformations. acs.orgacs.org The this compound, with its reactive amine and hydroxyl groups, could potentially be used as a monomer or a functionalizing agent in the synthesis of novel polymers with tailored properties.

Type of Pyrazole PolymerSynthesis MethodKey Property/ApplicationReference
Poly(tetraaryl pyrazole)sFree radical polymerization of styryl substituted pyrazole monomers.Thermally stable, soluble, exhibit Aggregation-Induced Emission Enhancement (AIEE), and can be used as fluorescent chemosensors. rsc.org
Pyrazole-based Microporous Organic Polymer (MOP-PZ)Scholl coupling of 3,5-diphenyl-1H-pyrazole.High CO2 capturing capacity and can anchor Ag nanoparticles for catalysis. acs.orgacs.org
High molecular weight pyrazole-based polymersConsecutive three-component approach with diynes, terephthaloyl chloride, and hydrazines.Fluoresce in THF solutions, form thin films, and possess high thermal stability. beilstein-journals.org

Bioinorganic Chemistry and Ligand Design for Biological Interactions Academic Focus

Pyrazole (B372694) Scaffolds in Metallobiomolecule Mimicry

The mimicry of active sites in metallobiomolecules is a fundamental strategy in bioinorganic chemistry to understand enzymatic mechanisms and to develop synthetic catalysts. nih.gov Pyrazole-based ligands are particularly adept for this purpose due to the pyrazole ring's ability to simulate the coordination environment of histidine residues, which are common ligands for metal ions in proteins. nih.gov The N-donor atoms of the pyrazole ring in 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol, combined with the nitrogen of the amino group and the oxygen of the ethanol (B145695) moiety, allow it to act as a versatile chelating ligand for a variety of metal ions, including copper, zinc, and cobalt. researchgate.netresearchgate.net

The design of ligands that replicate the coordination sphere of metalloenzymes can provide valuable insights into their structure and function. For instance, copper(II) complexes with tridentate nitrogen donor ligands have been synthesized to model the active sites of copper-containing proteins. rsc.org The ligand this compound can form stable complexes with copper(II), potentially adopting geometries that mimic the active sites of enzymes like catechol oxidase or superoxide (B77818) dismutase. rsc.orgresearchgate.net The structural and electronic properties of these synthetic models can be fine-tuned by modifying the substituents on the pyrazole ring or the length of the amino-alcohol chain, allowing for a systematic investigation of the factors that govern the reactivity of the native enzymes.

Ligand-Protein and Ligand-Nucleic Acid Binding Studies and Characterization

The interaction of small molecules with proteins and nucleic acids is central to drug action and various biological processes. Pyrazole derivatives have been extensively studied for their binding to biological targets, often exhibiting anticancer and antimicrobial properties. nih.govresearchgate.netnih.gov Metal complexes of pyrazole-based ligands, in particular, have shown significant affinity for DNA, typically through intercalative or groove-binding modes. johnshopkins.edudntb.gov.uanih.gov

For this compound, both the free ligand and its metal complexes would be expected to interact with biomacromolecules. The planar pyrazole ring could facilitate intercalation between the base pairs of DNA, while the flexible side chain could fit into the grooves of the double helix. The binding affinity and mode can be characterized using various biophysical techniques, such as UV-Visible and fluorescence spectroscopy, circular dichroism, and viscosity measurements. rsc.orgjohnshopkins.edunih.gov

In the context of protein binding, the pyrazole moiety is a known pharmacophore that can fit into the active sites of enzymes, particularly kinases. nih.gov Docking studies of various pyrazole derivatives have shown that the pyrazole ring can form critical hydrogen bonds with the hinge region of protein kinases. nih.gov The hydroxyl group of the ethanol side chain in this compound could form additional hydrogen bonds, enhancing binding affinity and selectivity.

Rational Design of Pyrazole-Based Ligands for Fundamental Biological Target Exploration

Rational ligand design aims to create molecules with high affinity and selectivity for a specific biological target. This process often involves computational methods like molecular docking and is guided by structure-activity relationships (SAR). nih.govresearchgate.net The pyrazole scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. nih.gov

The design of ligands based on the this compound structure would involve the systematic modification of its different components. For example, substitution at the C4 or C5 position of the pyrazole ring could be used to modulate the electronic properties and steric bulk of the ligand, thereby influencing its binding to a target protein. Altering the length or branching of the linker between the pyrazole and the ethanolamine (B43304) moiety could also optimize the geometry for fitting into a specific binding pocket. Such modifications are crucial for exploring the chemical space around a biological target and identifying key interaction points. mdpi.com

Mechanistic Aspects of Molecular Recognition and Interactions

Understanding the molecular recognition between a ligand and its biological target is key to elucidating its mechanism of action. For this compound and its derivatives, molecular recognition is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and, in the case of metal complexes, coordinative bonds. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[(2H-Pyrazol-3-ylmethyl)amino]ethanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a two-step approach involves:

Amination : Reacting pyrazole derivatives (e.g., 2H-pyrazol-3-ylmethylamine) with brominated alcohols (e.g., 2-bromoethanol) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–100°C for 2–6 hours.

Purification : Use column chromatography (C18 reverse-phase with acetonitrile/water gradients) to isolate the product .

  • Key Parameters : Temperature control (±2°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) are critical to minimize side products like N-alkylated isomers .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC-MS : To confirm molecular weight and purity (>95%).
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C-3 vs. C-5 substitution) and amine-ethanol linkage .
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can computational tools like SHELX and ORTEP-III address discrepancies in crystallographic data for this compound?

  • Methodological Answer :

  • SHELX Applications :
  • Use SHELXD for phase problem resolution in small-molecule crystallography.
  • Refine hydrogen-bonding networks with SHELXL, leveraging restraints for amine and hydroxyl groups .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for identifying disorder in the ethanol side chain .
  • Contradiction Resolution : Cross-validate unit cell parameters (e.g., space group P2₁/c) with Cambridge Structural Database entries to resolve symmetry mismatches .

Q. What strategies mitigate low yields in multi-step syntheses involving pyrazole-ethanol derivatives?

  • Methodological Answer :

  • Optimization Steps :

Solvent Selection : Replace ethanol with DMF to enhance solubility of intermediates .

Catalysis : Introduce triethylamine (TEA) or DMAP to accelerate nucleophilic substitution kinetics .

In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and isolate intermediates before degradation .

  • Case Study : A 12-hour reflux with TEA increased yield from 65% to 88% in analogous pyrazole-ethanol syntheses .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystal lattices?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions between amine and ethanol groups) .
  • Thermodynamic Impact : Strong O–H···N bonds (2.7–2.9 Å) stabilize layered packing, whereas weaker C–H···π interactions (3.3 Å) dictate solubility differences between polymorphs .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s enzymatic inhibition mechanisms?

  • Methodological Answer :

  • Comparative Assays :

Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., IC₅₀ shifts from 12 µM to 28 µM under varying substrate concentrations) .

Docking Simulations : Perform AutoDock Vina simulations to validate binding poses (e.g., pyrazole ring interactions with kinase ATP-binding pockets) .

  • Resolution : Contradictions often arise from assay conditions (e.g., pH 7.4 vs. 6.5 altering protonation states of the ethanolamine group) .

Methodological Tables

Parameter Synthesis Optimization Structural Validation
SolventDMF (dielectric constant: 37) Acetonitrile (HPLC grade)
Temperature80°C (±2°C) 100 K (cryocrystallography)
Key InstrumentationRotary evaporator (≤0.1 mbar) Bruker D8 Quest X-ray diffractometer
Yield Threshold>85% (isolated) R-factor < 5%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.